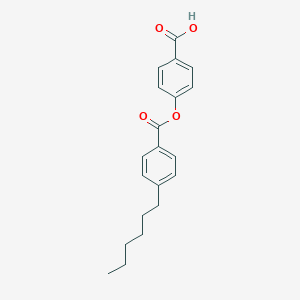








|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.N1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(O[C:24]1[CH:32]=[CH:31][C:27]([C:28](Cl)=[O:29])=[CH:26][CH:25]=1)CCCCC.[CH2:33](OCC)C>>[CH2:12]([C:24]1[CH:32]=[CH:31][C:27]([C:28]([O:1][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)=[O:29])=[CH:26][CH:25]=1)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:33]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
of ether, and shaken neutral with dilute hydrochloric acid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvents are distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
|
Type
|
CUSTOM
|
|
Details
|
the ether is removed by evaporation
|
|
Type
|
DISSOLUTION
|
|
Details
|
the solid residue is dissolved in chloroform
|
|
Type
|
ADDITION
|
|
Details
|
mixed with a few drops of ether
|
|
Type
|
FILTRATION
|
|
Details
|
filtered over kieselguhr
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, by fractional crystallization
|
|
Type
|
ADDITION
|
|
Details
|
with the addition of 6 cc
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)C1=CC=C(C(=O)OC2=CC=C(C(=O)O)C=C2)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |